N-benzyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine
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Overview
Description
BENZYL({2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE: is a complex organic compound that features a benzyl group attached to a butan-2-yl chain, which is further substituted with a tetrazole ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL({2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Alkylation: The tetrazole ring is then alkylated with a suitable butan-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and butan-2-yl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol or benzoic acid, while reduction could produce benzylamine or a reduced tetrazole derivative.
Scientific Research Applications
Chemistry
In chemistry, BENZYL({2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents.
Industry
In industrial applications, BENZYL({2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which BENZYL({2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring and aromatic groups may facilitate binding to these targets, leading to modulation of biological pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **BENZYL({2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]ETHYL})AMINE
- **BENZYL({2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPYL})AMINE
- **BENZYL({2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PENTYL})AMINE
Uniqueness
The uniqueness of BENZYL({2-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable subject for further research and application development.
Properties
Molecular Formula |
C19H23N5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-benzyl-2-[1-(2-methylphenyl)tetrazol-5-yl]butan-2-amine |
InChI |
InChI=1S/C19H23N5/c1-4-19(3,20-14-16-11-6-5-7-12-16)18-21-22-23-24(18)17-13-9-8-10-15(17)2/h5-13,20H,4,14H2,1-3H3 |
InChI Key |
UZHXPDCKMHNFAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=CC=CC=C2C)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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